molecular formula C13H9ClO3 B140492 (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone CAS No. 134612-84-3

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Cat. No.: B140492
CAS No.: 134612-84-3
M. Wt: 248.66 g/mol
InChI Key: SYNNFRPIIUNOHK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H9ClO3. It is known for its inhibitory activity against protein tyrosine kinase, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone typically involves the condensation of 4-chlorobenzoyl chloride with 3,4-dihydroxybenzaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein tyrosine kinases. These enzymes play a crucial role in the regulation of cellular processes such as growth, differentiation, and metabolism. By inhibiting these kinases, (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone can modulate various signaling pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • (4-Chlorophenyl)(2,3-dihydroxyphenyl)methanone
  • (4-Chlorophenyl)(3,5-dihydroxyphenyl)methanone

Uniqueness

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups in the 3,4-positions allow for unique interactions with biological targets, differentiating it from other similar compounds .

Properties

IUPAC Name

(4-chlorophenyl)-(3,4-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNNFRPIIUNOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634618
Record name (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134612-84-3
Record name (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134612-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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